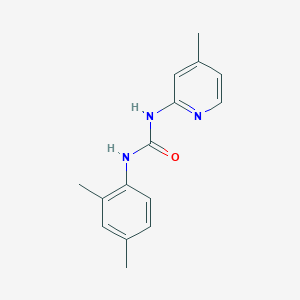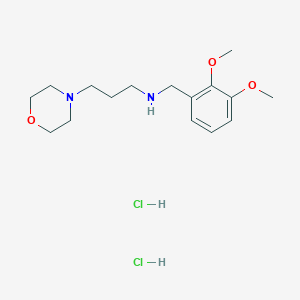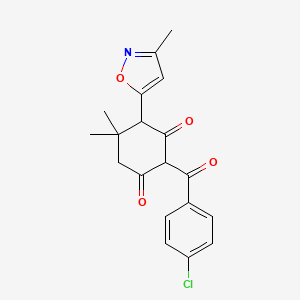![molecular formula C16H16N2O3 B5398258 3-[(3,4-dimethoxyphenyl)amino]-1-(3-pyridinyl)-2-propen-1-one](/img/structure/B5398258.png)
3-[(3,4-dimethoxyphenyl)amino]-1-(3-pyridinyl)-2-propen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(3,4-dimethoxyphenyl)amino]-1-(3-pyridinyl)-2-propen-1-one, also known as DMPP, is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound is a member of the chalcone family of compounds and has been shown to have a range of biological activities. In
Mechanism of Action
The mechanism of action of 3-[(3,4-dimethoxyphenyl)amino]-1-(3-pyridinyl)-2-propen-1-one is not fully understood. However, it has been suggested that 3-[(3,4-dimethoxyphenyl)amino]-1-(3-pyridinyl)-2-propen-1-one may act as an inhibitor of the NF-κB pathway, which is involved in the regulation of inflammation and cell growth. 3-[(3,4-dimethoxyphenyl)amino]-1-(3-pyridinyl)-2-propen-1-one has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
3-[(3,4-dimethoxyphenyl)amino]-1-(3-pyridinyl)-2-propen-1-one has been shown to have a range of biochemical and physiological effects. In animal models, 3-[(3,4-dimethoxyphenyl)amino]-1-(3-pyridinyl)-2-propen-1-one has been shown to reduce inflammation and inhibit the growth of cancer cells. 3-[(3,4-dimethoxyphenyl)amino]-1-(3-pyridinyl)-2-propen-1-one has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
One advantage of 3-[(3,4-dimethoxyphenyl)amino]-1-(3-pyridinyl)-2-propen-1-one is that it is a synthetic compound, which means that it can be easily synthesized in the lab. This makes it a readily available compound for use in scientific research. However, one limitation of 3-[(3,4-dimethoxyphenyl)amino]-1-(3-pyridinyl)-2-propen-1-one is that its mechanism of action is not fully understood, which makes it difficult to interpret its effects in certain experimental contexts.
Future Directions
There are many potential future directions for research on 3-[(3,4-dimethoxyphenyl)amino]-1-(3-pyridinyl)-2-propen-1-one. One area of research that could be explored is the development of 3-[(3,4-dimethoxyphenyl)amino]-1-(3-pyridinyl)-2-propen-1-one analogs with improved potency and selectivity. Another area of research could be the development of 3-[(3,4-dimethoxyphenyl)amino]-1-(3-pyridinyl)-2-propen-1-one-based therapies for the treatment of cancer and inflammatory diseases. Additionally, further research could be conducted to better understand the mechanism of action of 3-[(3,4-dimethoxyphenyl)amino]-1-(3-pyridinyl)-2-propen-1-one and its effects on various biological pathways.
Conclusion:
In conclusion, 3-[(3,4-dimethoxyphenyl)amino]-1-(3-pyridinyl)-2-propen-1-one is a synthetic compound that has shown promise in a range of scientific research applications. While its mechanism of action is not fully understood, it has been shown to have anti-inflammatory and anti-cancer properties. Further research on 3-[(3,4-dimethoxyphenyl)amino]-1-(3-pyridinyl)-2-propen-1-one could lead to the development of novel therapies for the treatment of cancer and inflammatory diseases.
Synthesis Methods
The synthesis of 3-[(3,4-dimethoxyphenyl)amino]-1-(3-pyridinyl)-2-propen-1-one involves the condensation of 3,4-dimethoxyaniline and 3-pyridinecarboxaldehyde in the presence of a base catalyst. This reaction results in the formation of 3-[(3,4-dimethoxyphenyl)amino]-1-(3-pyridinyl)-2-propen-1-one as a yellow solid. The purity of 3-[(3,4-dimethoxyphenyl)amino]-1-(3-pyridinyl)-2-propen-1-one can be increased through recrystallization or chromatography techniques.
Scientific Research Applications
3-[(3,4-dimethoxyphenyl)amino]-1-(3-pyridinyl)-2-propen-1-one has been studied for its potential use in a range of scientific research applications. One area of research where 3-[(3,4-dimethoxyphenyl)amino]-1-(3-pyridinyl)-2-propen-1-one has shown promise is in the field of cancer research. 3-[(3,4-dimethoxyphenyl)amino]-1-(3-pyridinyl)-2-propen-1-one has been shown to inhibit the growth of cancer cells in vitro and in vivo. 3-[(3,4-dimethoxyphenyl)amino]-1-(3-pyridinyl)-2-propen-1-one has also been studied for its potential use as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models.
properties
IUPAC Name |
(Z)-3-(3,4-dimethoxyanilino)-1-pyridin-3-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-20-15-6-5-13(10-16(15)21-2)18-9-7-14(19)12-4-3-8-17-11-12/h3-11,18H,1-2H3/b9-7- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAGHDXQSBMJSTK-CLFYSBASSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC=CC(=O)C2=CN=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)N/C=C\C(=O)C2=CN=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butyl}-3,5-dimethylpiperidine oxalate](/img/structure/B5398187.png)
![N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]-2-[(4-oxo-1,4-dihydropyrimidin-2-yl)thio]acetamide](/img/structure/B5398188.png)
![2-{[(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetyl]amino}-2-methylpropanamide](/img/structure/B5398202.png)
![3-methyl-5-[2-(3-phenyl-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)ethyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5398211.png)

![methyl {[5-(4,5-dimethyl-3-thienyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5398220.png)
![1-benzyl-4-{3-[2-methoxy-4-(1-propen-1-yl)phenoxy]propyl}piperazine oxalate](/img/structure/B5398225.png)
![2-(1H-benzimidazol-2-yl)-3-[2-(2-phenoxyethoxy)phenyl]acrylonitrile](/img/structure/B5398231.png)
![7-(2-methoxyphenyl)-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5398234.png)
![ethyl 5-(2,5-dimethoxyphenyl)-2-(4-hydroxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5398242.png)
![2-[(2-butyl-1H-imidazol-4-yl)methyl]-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decane](/img/structure/B5398245.png)
![N-(3-fluorophenyl)-2-(1-methyl-2-oxo-1,2-dihydro-1'H-spiro[indole-3,3'-piperidin]-1'-yl)-2-oxoacetamide](/img/structure/B5398251.png)

